Samanine
Description
Contextualizing Steroidal Alkaloids within Natural Products Chemistry
Steroidal alkaloids are a specialized class of chemical compounds that feature a steroid framework with an integrated nitrogen atom, either in the rings or as a side chain. d-nb.infokib.ac.cnnih.gov These natural products are synthesized by a diverse range of organisms, including many plants, amphibians, and marine creatures. d-nb.infonih.gov In the field of natural products chemistry, steroidal alkaloids are a major focus due to their structural complexity and a wide array of biological activities. d-nb.infokib.ac.cn Their potent pharmacological properties have spurred extensive research into their potential as therapeutic agents. kib.ac.cnnih.gov In fact, some have been developed into drugs, such as the anticancer medication abiraterone (B193195) acetate (B1210297). kib.ac.cncncb.ac.cn
The distribution of these compounds is often limited to specific plant families like Apocynaceae, Buxaceae, Solanaceae, and Liliaceae. researchgate.net The structural variety of these molecules is vast, and they are generally categorized as either monomeric or dimeric based on their carbon skeleton. d-nb.info
Significance of Samanine as a Biological Secondary Metabolite
This compound is a notable steroidal alkaloid primarily isolated from the skin secretions of the fire salamander (Salamandra salamandra). It is a key component of a family of toxic alkaloids that the salamander uses for chemical defense against predators.
As a secondary metabolite, this compound is not directly involved in the salamander's fundamental processes of growth and development. wikipedia.org Instead, secondary metabolites like this compound typically mediate ecological interactions that enhance an organism's chances of survival. wikipedia.org The production of these compounds often begins in response to environmental stress or a lack of nutrients. wikipedia.org In many organisms, from bacteria to plants and animals, these metabolites have protective functions, including antibiotic and antifungal properties. wikipedia.orgmdpi.com
The biosynthesis of samandarine (B1681419) alkaloids, including this compound, is understood to originate from cholesterol. researchgate.net
Overview of Current Research Trajectories on this compound
Current academic inquiry into this compound is proceeding along several key trajectories, including chemical synthesis and the investigation of its biological activities.
Biological and Pharmacological Investigations: While the toxicity of this compound is established, its specific mechanisms of action are still under investigation. stanford.edu Research has suggested potential anti-inflammatory and immunosuppressive effects, though comprehensive pharmacological data remains limited. ontosight.ai Some studies are also exploring the antimicrobial properties of this compound and related compounds found in salamander skin secretions. stanford.edufrontiersin.org The broader family of samandarine toxins is known to have neurotoxic and cardiotoxic properties.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H33NO | nih.gov |
| Molecular Weight | 291.5 g/mol | |
| CAS Number | 22614-24-0 | chemicalbook.com |
| Melting Point | 196-197°C | chemicalbook.com |
| IUPAC Name | (1S,2S)-2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
22614-24-0 |
|---|---|
Molecular Formula |
C19H33NO |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
(1S,2S)-2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol |
InChI |
InChI=1S/C19H33NO/c1-18-7-5-16-15(17(18)11-14(21)12-18)4-3-13-6-9-20-10-8-19(13,16)2/h13-17,20-21H,3-12H2,1-2H3/t13?,14?,15?,16-,17?,18?,19-/m0/s1 |
InChI Key |
SWERVVWWNZOXPV-RRTQRZKSSA-N |
SMILES |
CC12CCC3C(C1CC(C2)O)CCC4C3(CCNCC4)C |
Isomeric SMILES |
C[C@]12CCNCCC1CCC3[C@@H]2CCC4(C3CC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CC(C2)O)CCC4C3(CCNCC4)C |
Synonyms |
samanine |
Origin of Product |
United States |
Historical Perspectives on Samanine Discovery and Initial Characterization
Early Isolation Efforts from Biological Sources
Samanine is a naturally occurring steroidal alkaloid isolated from the defensive skin secretions of the fire salamander (Salamandra salamandra). sci-hub.se The glands that produce these secretions are distributed across the salamander's back and are concentrated in the parotoid glands located on the head. sci-hub.se Historically, the isolation of this compound and its related alkaloids was a difficult process. sci-hub.se Early methods involved manual extraction from the minced corpses of salamanders, followed by a series of acid-base extractions and crystallization techniques to separate the different alkaloid components. sci-hub.sewikipedia.org These early procedures were invasive and yielded limited quantities of the pure compounds. sci-hub.se
In recent years, modern chromatographic techniques have enabled more efficient and non-invasive isolation methods. A notable development is the use of High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC/HESI-MS). sci-hub.se This allows researchers to collect the salamander's secretions without harming the animal and then separate the complex mixture into its individual components, including this compound, with high precision and yield. sci-hub.se
Seminal Contributions to Structural Determination
The structural elucidation of the samandarine (B1681419) alkaloids was a significant challenge for natural product chemists in the 20th century. researchgate.net The initial work by Schöpf and Habermehl relied on classical methods, including chemical conversions and infrared spectroscopy. researchgate.net The definitive structure and stereochemistry of the main alkaloid, samandarine, were ultimately confirmed in 1961 using X-ray crystallography, which provided a crucial reference for determining the structures of other related compounds like this compound. wikipedia.org
While the foundational structures were established decades ago, there was a subsequent period with limited new information using modern analytical methods. nih.govplos.org More recently, advanced spectroscopic techniques have been applied to provide a more detailed characterization of this compound and its analogues. The use of Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) has provided important information on the structural variety within the salamander alkaloid family. sci-hub.se Furthermore, the first high-field Nuclear Magnetic Resonance (NMR) data for this compound and other related alkaloids were presented in 2019, offering unambiguous confirmation of their complex structures. sci-hub.se
Data Tables
Table 1: Chemical Properties of this compound This table outlines the key chemical identifiers and properties of the this compound molecule.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₃NO | nih.gov |
| Molecular Weight | 291.5 g/mol | nih.gov |
| IUPAC Name | 2,16-dimethyl-5-azatetracyclo[9.7.0.0²,⁸.0¹²,¹⁶]octadecan-14-ol | nih.gov |
| PubChem CID | 625948 | nih.gov |
| InChI Key | SWERVVWWNZOXPV-UHFFFAOYSA-N | nih.gov |
Table 2: Alkaloids Co-isolated with this compound from Salamandra salamandra This table lists other major steroidal alkaloids that are typically found alongside this compound in the skin secretions of the fire salamander.
| Compound Name | Molecular Formula | Reference |
| Samandarine | C₁₉H₃₁NO₂ | nih.gov |
| Samandarone (B1681420) | C₁₉H₂₉NO₂ | nih.gov |
| Samandaridine (B14721305) | C₂₁H₃₁NO₃ | nih.gov |
| O-Acetyl-samandarine | C₂₁H₃₃NO₃ | nih.gov |
| Samandenone | C₂₂H₃₃NO₃ | nih.gov |
| Samanone | C₁₉H₃₁NO | nih.gov |
| Cycloneosamandione | C₁₉H₂₉NO₃ | nih.gov |
Natural Occurrence and Biological Context of Samanine
Occurrence in Salamandra Species (Salamandridae)
Samanine is a characteristic metabolite found in the skin secretions of urodele amphibians, which include salamanders and newts. frontiersin.orgresearchgate.net It is specifically produced and secreted by the granular skin glands of fire salamanders, such as Salamandra salamandra. nih.govnih.gov These specialized glands, including the prominent parotoid glands behind the eyes, excrete a toxic, milky fluid as a defense mechanism. wikipedia.orgresearchgate.net The production of these alkaloids is considered an ancestral trait within the Salamandridae family. nih.gov While some amphibian alkaloids are derived from diet, samandarine-type alkaloids, including this compound, are synthesized by the salamander itself from cholesterol. nih.gov
Within the toxic skin secretions, this compound is part of a complex cocktail of structurally similar steroidal alkaloids. nih.govnih.gov It is consistently found alongside other major compounds like samandarine (B1681419) and samandarone (B1681420). nih.govnih.govwikipedia.org Other related alkaloids identified in these secretions include O-acetylsamandarine, samandaridine (B14721305), samandenone, cycloneosamandione, and samanone. nih.govnih.govresearchgate.net The exact ratio and composition of this alkaloid mixture can differ between species and even among individual salamanders. wikipedia.org For instance, samandarine is often the main alkaloid in Salamandra salamandra, while in some subspecies, samandarone is the major component and this compound may be absent. scribd.com
Specificity to Skin Secretions of Urodele Amphibians
Biological Role in Organisms
The principal biological function of this compound and its associated alkaloids is to provide a potent chemical defense against predators. researchgate.netoatext.com The toxins are highly effective against a range of higher animals, including mammals, birds, and fish. nih.govwikipedia.org When ingested or otherwise absorbed, these neurotoxins can induce severe physiological effects such as convulsions and respiratory paralysis, ultimately leading to death in predators. nih.govwikipedia.org This powerful chemical arsenal (B13267) is a critical survival tool for these otherwise vulnerable and relatively slow-moving amphibians. researchgate.net Beyond deterring predators, these alkaloids also exhibit antimicrobial and antifungal properties, suggesting they may help protect the salamander from pathogenic infections. nih.govwikipedia.org
The chemical defense provided by this compound is a key component of the salamander's ecological strategy, particularly its aposematism. researchgate.netgla.ac.ukecoevorxiv.org The conspicuous black and yellow (or orange/red) coloration of fire salamanders serves as an honest warning signal to potential predators of their toxicity. researchgate.netgonefroggin.comwikipedia.org Predators that attempt to attack a fire salamander and have a negative experience with the toxic secretions learn to associate the vibrant colors with danger, deterring future attacks. researchgate.netgonefroggin.com This interaction is a classic example of how a potent chemical defense, backed by a clear visual warning, shapes the behavior of predators and enhances the survival of the prey species. ecoevorxiv.org When threatened, salamanders may adopt defensive postures, such as lowering their head to present the toxin-laden parotoid glands directly to the attacker. researchgate.netresearchgate.netutk.edu
Advanced Methodologies for Samanine Isolation and Purification
Extraction Techniques from Biological Matrices
The initial step in obtaining Samanine involves its extraction from the source, typically the skin of amphibians such as those from the Mantella genus. researchgate.net The biological matrix is complex, containing a mixture of lipids, proteins, salts, and a diverse array of other alkaloids. The primary goal of the extraction technique is to selectively remove the alkaloids from this matrix with high efficiency. General strategies for alkaloid extraction often involve acid-base manipulation to take advantage of the nitrogenous nature of the compound. masterorganicchemistry.com
The choice and optimization of the solvent system are critical for maximizing the yield and purity of the initial crude extract. scm.com For steroidal alkaloids like this compound, a multi-step solvent approach is often employed. An initial extraction with a polar solvent, such as methanol (B129727) or an ethanol/water mixture, is effective at dissolving both the free base and salt forms of the alkaloids present in the tissue.
However, these polar extracts also contain numerous water-soluble impurities like sugars and proteins. A common purification strategy is a liquid-liquid acid-base extraction. The crude alcoholic extract is typically concentrated, and the residue is dissolved in an acidified aqueous solution. This step protonates the basic nitrogen atom of the this compound, converting it into its salt form, which is soluble in the aqueous phase. Lipophilic impurities, such as fats and oils, remain in the organic phase and can be removed. Subsequently, the aqueous layer is basified (e.g., with ammonia) to deprotonate the this compound salt, converting it back to the free base. This less polar form can then be extracted into a water-immiscible organic solvent like dichloromethane (B109758) or chloroform, effectively separating it from water-soluble impurities. The selection of the solvent is a balance between polarity, selectivity, and boiling point for ease of removal. researchgate.net
Table 1: Properties of Solvents Commonly Used in Alkaloid Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Key Application |
|---|---|---|---|
| Methanol | 5.1 | 64.7 | Initial broad-spectrum extraction of free bases and salts. |
| Ethanol | 4.3 | 78.4 | Similar to methanol, used for initial extraction. |
| Dichloromethane | 3.1 | 39.6 | Extraction of the free alkaloid base after basification. researchgate.net |
| Chloroform | 4.1 | 61.2 | Alternative to dichloromethane for extracting the free base. |
| n-Hexane | 0.1 | 69.0 | Used to wash and remove highly non-polar lipid impurities. masterorganicchemistry.com |
This table summarizes general properties and applications of solvents in the context of natural product alkaloid extraction.
Moving from an analytical to a preparative scale for isolating milligrams or more of this compound requires robust and scalable techniques. chromatographyonline.com While initial solvent extraction provides a crude mixture, preparative chromatography is the cornerstone of obtaining the pure compound. neopharmlabs.com
Flash column chromatography is a primary workhorse for preparative scale purification of natural products. nih.gov The crude alkaloid extract is loaded onto a silica (B1680970) gel column, and a solvent system of increasing polarity is used to elute the components. Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound. For complex mixtures, MS-guided fractionation can be employed, where a mass spectrometer is coupled to the flash chromatography system to specifically target and collect the fractions containing the ion mass corresponding to this compound (C19H33NO, m/z 291.26). nih.govnih.gov This targeted approach significantly enhances efficiency and reduces the need for extensive bioassay screening of every fraction. nih.gov
Further purification of the enriched fractions may involve recrystallization if the compound is crystalline, or additional chromatographic steps using different stationary phases or techniques. neopharmlabs.com
Optimization of Solvent Systems
Chromatographic Separation Techniques
Final purification and purity assessment of this compound rely on high-resolution chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools, each offering unique advantages for the analysis of complex alkaloid mixtures. altabioscience.comresearchgate.net
HPLC is a versatile and powerful technique for both the final purification (preparative HPLC) and purity analysis (analytical HPLC) of this compound. altabioscience.comwaters.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for alkaloids. altabioscience.com In RP-HPLC, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com
For purity assessment, an analytical HPLC method is developed to separate this compound from any remaining impurities. The resulting chromatogram provides a quantitative measure of purity based on the relative area of the this compound peak. neopharmlabs.com For isolation, this analytical method is scaled up to a preparative scale. waters.com The mobile phase is often modified with additives like trifluoroacetic acid (TFA) or formic acid, which act as ion-pairing agents to improve the peak shape of basic compounds like this compound. chromatographyonline.com UV detection is standard, as many alkaloids possess chromophores that absorb UV light.
Table 2: Typical Parameters for RP-HPLC Analysis of Alkaloids
| Parameter | Typical Setting/Choice | Purpose |
|---|---|---|
| Column | C18, C8 (5 or <2 µm particle size) | Provides a non-polar stationary phase for separation based on hydrophobicity. sigmaaldrich.com |
| Mobile Phase A | Water with 0.1% Formic Acid or TFA | Aqueous component; acid modifier improves peak shape. chromatographyonline.com |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid | Organic component; elution strength is increased by raising its concentration. google.com |
| Gradient | Increasing percentage of Mobile Phase B over time | Elutes compounds with increasing hydrophobicity. |
| Detection | UV (e.g., at 210-280 nm) or Mass Spectrometry (MS) | Detects the separated compounds as they elute. neopharmlabs.com |
| Column Temperature | 25-60 °C | Affects viscosity and selectivity; can be optimized for better separation. google.com |
This table outlines common starting parameters for developing an HPLC method for alkaloid separation, which would be optimized specifically for this compound.
GC-MS is a highly sensitive technique well-suited for the analysis of volatile compounds. researchgate.net While this compound itself may have limited volatility due to its hydroxyl group, it can be chemically modified (derivatized) to produce a more volatile analog suitable for GC analysis.
The primary strength of GC-MS in this context is its combination of high-resolution chromatographic separation (GC) with the powerful identification capabilities of mass spectrometry (MS). chemistry-chemists.com This is particularly important for distinguishing between isomers—compounds with the same molecular formula but different structural arrangements. Positional isomers of alkaloids can be notoriously difficult to separate, and their electron ionization (EI) mass spectra can be nearly identical. uva.nl
However, high-resolution capillary GC columns with specific stationary phases can often achieve separation based on subtle differences in boiling points and molecular shapes. gcms.cz Furthermore, advanced MS techniques, such as tandem mass spectrometry (MS/MS) following a selective ion/molecule reaction, can generate unique fragment patterns for different isomers, allowing for their unambiguous differentiation even if they are not fully separated chromatographically. nih.gov Therefore, GC-MS is a critical tool for confirming the identity of the isolated this compound and ensuring it is not a mixture of co-eluting isomers. uva.nl
Table of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| This compound | C19H33NO |
| Methanol | CH4O |
| Ethanol | C2H6O |
| Dichloromethane | CH2Cl2 |
| Chloroform | CHCl3 |
| n-Hexane | C6H14 |
| Acetonitrile | C2H3N |
| Trifluoroacetic Acid (TFA) | C2HF3O2 |
Comprehensive Structural Elucidation and Stereochemical Analysis of Samanine
Application of Advanced Spectroscopic Techniques
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in organic structure elucidation. uqac.caresearchgate.netyoutube.com They allow chemists to deduce the intricate architecture of molecules by analyzing their interactions with electromagnetic radiation or by measuring their mass-to-charge ratios. organicchemistrydata.orgdntb.gov.uamigal.org.il
NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules, providing insights into the number and type of atoms, their connectivity, and their spatial relationships. nih.govsisweb.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed for comprehensive structural analysis. nih.govyoutube.com
Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra provide fundamental information about a compound's structure. ¹H NMR reveals the number of different types of protons, their chemical environments (chemical shifts), and their connectivity to neighboring protons (coupling patterns and constants). dntb.gov.ua ¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, indicates the number of distinct carbon atoms and their hybridization states (e.g., methyl, methylene, methine, or quaternary carbons). crimsonpublishers.comnih.govuqac.ca
Two-dimensional NMR experiments are essential for establishing through-bond and through-space correlations, which are vital for constructing the complete molecular framework. nih.govresearchgate.netwarwick.ac.uksisweb.com
COSY (Correlation Spectroscopy): This homonuclear 2D NMR technique identifies protons that are scalar-coupled (i.e., connected through two or three chemical bonds). nih.govsisweb.com COSY correlations are fundamental for establishing proton-proton spin systems within a molecule, allowing for the assignment of adjacent protons. sisweb.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR experiment that reveals one-bond correlations between protons (¹H) and directly attached heteronuclei, most commonly carbon-13 (¹³C). nih.govsisweb.com A cross-peak in an HSQC spectrum indicates a direct C-H bond, which is invaluable for assigning protonated carbons. sisweb.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect long-range heteronuclear correlations, typically between protons and carbons separated by two to four (or sometimes five) bonds. nih.govsisweb.com These correlations are critical for establishing connectivity across quaternary carbons, identifying carbonyl groups, and linking separate spin systems within a complex structure. youtube.comsisweb.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a homonuclear 2D NMR technique that provides information about through-space proximity between protons. nih.govwarwick.ac.uk Cross-peaks in a NOESY spectrum indicate that the corresponding protons are spatially close (within approximately 5-7 Å), regardless of whether they are directly bonded. This is crucial for determining the relative stereochemistry and conformation of rigid molecules like steroidal alkaloids. warwick.ac.uk
For Samanine, these 2D NMR techniques would be employed to confirm the connectivity within its steroidal rings, identify the positions of the nitrogen atom and hydroxyl group, and establish the relative stereochemistry of its chiral centers. Although specific 2D NMR data for this compound were not found in the search results, the general application of these methods is standard for such complex natural products.
NMR spectroscopy is particularly adept at identifying the characteristic features of steroidal alkaloids. These compounds possess a basic steroidal skeleton with a nitrogen atom incorporated into the rings or side chains. NMR data can help confirm the tetracyclic nature of the steroid, the presence and position of angular methyl groups (e.g., C-18, C-19), and the location and environment of the nitrogen atom. redalyc.org this compound, specifically, is known to lack the oxazolidine (B1195125) system and carbinolamine functional groups that are present in many other samandarine-type alkaloids, and NMR would be key in confirming the absence of these features. crimsonpublishers.com
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns. uqac.caorganicchemistrydata.orgmigal.org.il
High-Resolution Mass Spectrometry (HRMS) is crucial for accurately determining the exact mass of a molecule, which, in turn, allows for the unambiguous assignment of its elemental composition. organicchemistrydata.orgmigal.org.il By measuring the mass-to-charge (m/z) ratio of the molecular ion with high precision (typically to several decimal places), HRMS can differentiate between compounds with very similar nominal masses but different elemental compositions.
For this compound, with its molecular formula C₁₉H₃₃NO, HRMS would be used to confirm this composition. The calculated exact mass for C₁₉H₃₃NO is approximately 291.2562 Da. sci-hub.se An HRMS experiment would aim to obtain a measured m/z value for the protonated molecular ion ([M+H]⁺) that closely matches this theoretical exact mass, thereby confirming the molecular formula with high confidence.
Compound Names and PubChem CIDs
The following table lists the chemical compound discussed in this article and its corresponding PubChem CID.
Table 1: Compound Name and PubChem CID
| Compound Name | PubChem CID |
| This compound | 625948 |
Table 2: Calculated Exact Mass for this compound
| Molecular Formula | Calculated Exact Mass (Da) |
| C₁₉H₃₃NO | 291.2562 |
Mass Spectrometry (MS) Techniques
Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic compounds, offering invaluable insights into their molecular structure through the analysis of fragmentation patterns savemyexams.comlibretexts.orgslideshare.net. In MS, molecular ions, formed upon ionization, can dissociate into smaller fragment ions, and the pattern of these fragments provides a "fingerprint" of the molecule savemyexams.comlibretexts.orgslideshare.netwikipedia.org. Collision-induced dissociation (CID) is a common technique used to generate MS² spectra, where selected precursor ions are fragmented by collision with an inert gas plos.org.
For this compound and related samandarine (B1681419) alkaloids, MS² spectra are utilized to gain structural information plos.org. While mass spectrometry can confirm the molecular weight (this compound has a molecular weight of 291.5 g/mol , with a molecular ion peak potentially observed at m/z 291 or [M+H]⁺ at m/z 333.2424, depending on the ionization method) nih.gov, detailed specific fragmentation pathways (e.g., precise m/z values of characteristic daughter ions and their structural assignments) for this compound are not extensively detailed in publicly available search results. A notable challenge in analyzing such compounds is that gas chromatography/mass spectrometry (GC/MS) can struggle to differentiate between stereoisomers, such as this compound and samandenone, due to their often similar fragmentation patterns . This limitation underscores the necessity of complementary analytical techniques for unambiguous stereochemical assignments.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the most powerful method for unambiguously determining the three-dimensional atomic and molecular structure of crystalline compounds, including the absolute configuration of chiral molecules nih.govnih.govresearchgate.netorganicchemistrytutor.comubc.cawikipedia.org. This technique relies on the diffraction of X-rays by the electrons within a crystal lattice. The ability to distinguish between enantiomers and assign absolute configuration is achieved through the phenomenon of anomalous dispersion (also known as resonant scattering), which causes small differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) slideshare.netnih.govresearchgate.netorganicchemistrytutor.com.
Stereochemical Assignment Challenges and Solutions
The assignment of stereochemistry, particularly for complex natural products with multiple chiral centers, presents significant challenges. Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms researchgate.netlibretexts.orglibretexts.orgnih.gov. These include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) researchgate.netlibretexts.orglibretexts.orgnih.govrsc.org.
Differentiation of Stereoisomers
The differentiation of stereoisomers is critical for understanding the biological activity and chemical behavior of a compound. For this compound, a polycyclic alkaloid with numerous potential stereocenters, this task is particularly complex. A primary solution for stereochemical assignment is Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netleibniz-fmp.dewordpress.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental researchgate.networdpress.com. NOESY experiments, which detect through-space correlations between protons, are particularly useful for establishing relative stereochemistry by identifying protons that are in close spatial proximity wordpress.com.
Despite the power of NMR, challenges persist. For molecules with significant conformational flexibility, interpreting coupling constants and NOEs can be inconclusive wordpress.com. In such cases, advanced NMR methods based on anisotropic parameters, like residual dipolar coupling (RDC) and residual chemical shift anisotropy (RCSA), have been developed to provide higher precision in determining constitution, conformation, and configuration leibniz-fmp.de. Furthermore, computational chemistry, including Density Functional Theory (DFT) calculations of NMR chemical shifts, plays an increasingly vital role in supporting and confirming stereochemical assignments, especially for flexible molecules researchgate.networdpress.com. As noted earlier, GC/MS methods can struggle to differentiate stereoisomers due to similar fragmentation patterns, highlighting the need for these more sophisticated spectroscopic and computational approaches . The complexity of this compound's stereochemistry is further suggested by the fact that PubChem's 3D conformer generation for the compound is disallowed due to "too many undefined stereo centers" nih.gov.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements (conformers or rotamers) that a molecule can adopt through rotation around single bonds, and the associated energy differences and stabilities organicchemistrytutor.comlibretexts.orglumenlearning.comchemistrysteps.com. For complex polycyclic systems like this compound, understanding conformational preferences is crucial as it influences physical properties, reactivity, and biological interactions.
Key principles of conformational analysis include:
Steric Interactions: Crowding of substituents in certain conformations leads to increased potential energy and decreased stability organicchemistrytutor.comlibretexts.org.
Torsional Strain: Repulsive forces between bonding electrons of eclipsed atoms destabilize certain conformations organicchemistrytutor.comlibretexts.org.
Ring Conformations: For cyclic systems, such as the steroidal backbone of this compound, specific conformations like chair conformations are important. Substituents generally prefer the equatorial position over the axial position to minimize 1,3-diaxial steric interactions, quantified by A-values lumenlearning.comutdallas.edu.
While general principles of conformational analysis are well-established for various organic molecules, detailed specific conformational analyses for this compound itself are not widely published in the provided search results. However, its steroidal, polycyclic nature implies that it would exhibit preferred conformations governed by the minimization of steric and torsional strains within its fused ring system. The distinction between a conformation and a configuration is kinetic; configurations are poses that are prevented from exchanging with other poses by a significant energy barrier, leading to a long half-life for interconversion.
Samanine Biosynthetic Pathway Elucidation
Precursor Identification
The biosynthesis of Samanine, like other samandarine (B1681419) alkaloids, originates from common biological precursors. Research indicates that cholesterol serves as the primary steroidal precursor, providing the fundamental carbon skeleton for these compounds wikipedia.orgeasychem.orgwikipedia.orgguidetopharmacology.org. The nitrogen atom, which is a defining feature of alkaloids, is incorporated from glutamine wikipedia.orgguidetopharmacology.org. This dual origin highlights the intricate metabolic pathways that converge to produce these specialized metabolites in salamanders.
Enzymatic Transformations and Intermediates
The conversion of cholesterol and glutamine into this compound involves a series of complex enzymatic transformations. The biosynthetic pathway includes:
Nitrogen Insertion: A nitrogen atom, derived from a glutamine residue, is incorporated into the steroid backbone wikipedia.org. This is a critical step in forming the aza-steroid structure characteristic of samandarines.
Functionalization and Hydroxylation: The carbon chain on the D-ring of the cholesterol precursor undergoes various modifications, including functionalization with carboxyl groups and hydroxylation reactions wikipedia.orgeasychem.orgwikipedia.org.
Decarboxylation Reactions: Subsequent sequential decarboxylation reactions are responsible for degrading the side chain on the D-ring easychem.orgwikipedia.org. Alkaloids that retain a side chain at the C17 position may be considered intermediates in the pathway towards fully processed samandarine alkaloids easychem.org.
A key distinguishing feature in the biosynthesis of this compound, when compared to other samandarine alkaloids like samandarine and samandarone (B1681420), is the absence of certain structural elements. This compound specifically lacks the 1α,4α-epoxy bridge and the cyclic 19-carbinolamine function that are present in some related compounds such as samandarine and cycloneosamandione, respectively easychem.orgwikipedia.orgguidetopharmacology.orguni.lu. The exact enzymatic steps leading to these specific structural variations are part of the detailed mechanistic studies within this biosynthetic family.
Genetic Basis of Biosynthesis in Producing Organisms
The biosynthesis of this compound and other samandarine alkaloids in salamanders is genetically encoded, meaning that the enzymes catalyzing each step of the pathway are expressed from specific genes within these organisms easychem.orgwikipedia.orgnih.gov. While detailed genetic studies specifically identifying the genes responsible for each enzymatic step in this compound biosynthesis in salamanders are not extensively detailed in the provided literature, the general principle of gene clusters encoding enzymes for steroidal alkaloid biosynthesis is well-established in other biological systems, such as plants charchem.orgchembase.cn. For instance, in Solanum species, steroidal glycoalkaloid biosynthesis involves genes encoding cytochrome P450 monooxygenases (CYPs) for aglycone formation and UDP-dependent glycosyltransferases (UGTs) for glycosylation charchem.orgchembase.cn. This suggests that similar enzymatic machinery, albeit with specific adaptations for the unique steroidal alkaloid structures found in amphibians, would be governed by the salamander's genome. The ability of Salamandra and Lyciasalamandra species to internally synthesize these complex steroidal alkaloids underscores the presence of a dedicated genetic and enzymatic machinery within their biological systems easychem.orgwikipedia.org.
Comparative Biosynthetic Studies with Related Steroidal Alkaloids
Comparative biosynthetic studies with related steroidal alkaloids highlight both commonalities and diversities within the samandarine family. All known samandarine alkaloids, including this compound, share a common biosynthetic origin from cholesterol easychem.orgwikipedia.org. This foundational precursor undergoes a series of modifications to yield the distinct structures observed in this alkaloid class.
A key aspect of comparative studies involves understanding how structural variations arise from this common precursor. The basic skeleton of samandarine alkaloids is a 2a-aza-A-homo-5β-steroid easychem.orguni.lu. However, specific enzymatic transformations lead to structural differences among family members. For example, samandarine, samandarone, and samandaridine (B14721305) typically feature a 1α,3α-oxide bridge and further oxygenation at C16 easychem.orguni.lu. In contrast, this compound is characterized by the absence of the 1α,4α-epoxy bridge and a cyclic 19-carbinolamine function easychem.orgwikipedia.orgguidetopharmacology.orguni.lu. Another related compound, cycloneosamandione, possesses a cyclic 19-carbinolamine function that this compound lacks easychem.orgguidetopharmacology.org. These structural distinctions are a direct result of the specific enzymatic reactions and their sequence within the biosynthetic pathway, leading to the diverse array of samandarine alkaloids found in nature.
Chemical Synthesis Strategies for Samanine and Its Analogues
Total Synthesis Approaches
Total synthesis strategies for Samanine focus on constructing its complex polycyclic structure from simpler, readily available precursors. These methods have been instrumental in elucidating the compound's structure and providing access to it for further study.
The synthetic pathway involved several key transformations:
Testosterone (B1683101) Acetylation : Protection of the 17β-hydroxyl group of testosterone acetate (B1210297) was an initial step wikipedia.org.
Oxidation-Transposition : A sequential oxidation at C-17 followed by a hydroboration-mediated oxygen transposition to C-16 was employed to correctly position the oxygen functionality wikipedia.orgnih.govuni.lu.
Schmidt Reaction : This pivotal reaction involved the treatment of an intermediate with hydrazoic acid (HN₃) to expand the A-ring and introduce the characteristic nitrogen atom of the alkaloid wikipedia.orgnih.govuni.lu.
Beyond the Schmidt reaction, other critical steps and methodological innovations have contributed to this compound synthesis. The transposition of the oxygen functionality from C-17 to C-16 was achieved through an elimination–hydroboration–oxidation sequence, which is vital for establishing the correct stereochemistry and functional group placement nih.govuni.lu.
Recent advancements in steroidal synthesis, which are relevant to this compound's steroidal backbone, include palladium-catalyzed hydrogenation. This methodology has been employed for the stereoselective reduction of steroidal intermediates, particularly Δ⁴-3-ketosteroids, in ionic liquid media. Such reactions can achieve high yields, up to 99%, with good diastereomeric ratios (e.g., 84:16 for 5β:5α isomers), demonstrating a significant methodological innovation for controlling stereochemistry in complex steroid transformations wikipedia.org.
Route Selection : Comparing various existing synthetic pathways, including total synthesis versus semi-synthesis, based on their feasibility and potential for higher yields is crucial for selecting the most efficient route wikipedia.org.
Catalytic Methods : The use of highly efficient catalytic systems, such as the palladium-catalyzed hydrogenation mentioned previously, can lead to high yields (e.g., 99%) and contribute to more scalable processes by reducing reagent consumption and improving selectivity wikipedia.org.
Process Intensification : Implementing techniques like microreactors and continuous flow chemistry can enhance reaction control, improve heat and mass transfer, and facilitate scale-up to kilogram-scale production, as demonstrated in the synthesis of other complex materials nih.govnih.gov.
Key Reaction Steps and Methodological Innovations
Stereoselective Synthesis Methodologies
Stereoselectivity is paramount in the synthesis of complex natural products like this compound, which possess multiple chiral centers. The precise control over the formation of specific stereoisomers is essential for obtaining the desired biologically active compound.
One notable methodology relevant to the steroidal backbone of this compound is the stereoselective reduction of steroidal 4-ene-3-ketones. Palladium-catalyzed hydrogenation in the presence of biomass-derived ionic liquids has been explored as a green and efficient method to stereoselectively afford 5β-steroids, which are key structural elements of neuroactive steroids and are directly applicable to building the 5β-androstane core of this compound wikipedia.orguni.lu. This approach highlights the importance of catalyst and solvent choice in achieving high stereocontrol. Research has also focused on the stereoselective synthesis of related samandarine (B1681419) nuclei, underscoring the general importance of stereochemical control in this class of compounds nih.gov.
More broadly, stereoselective synthetic methodologies encompass a range of techniques, including asymmetric domino reactions and organocatalysis, which are continuously being developed to synthesize complex chiral molecules with high enantiomeric excess nih.gov. These innovations provide a toolkit for chemists to achieve the intricate stereochemistry found in natural products like this compound.
Approaches for Derivatization and Structural Modification
Approaches for derivatization and structural modification of this compound and its analogues are undertaken for various purposes, including the exploration of structure-activity relationships, enhancement of analytical properties, or the creation of novel compounds with altered biological profiles. The primary strategies involve modifying the existing steroid backbone and functionalizing the alkaloid moiety wikipedia.org.
While many examples of derivatization are found in analytical chemistry to improve detectability or chromatographic performance (e.g., silylation, acylation, or formation of methyl esters to increase volatility or reduce polarity) easychem.orguni.lucharchem.orgcharchem.org, synthetic derivatization focuses on creating new chemical entities. For steroidal alkaloids like this compound, structural modifications can include:
Functional Group Interconversions : Modifying existing hydroxyl, amino, or carbonyl groups through reactions like esterification, etherification, or oxidation/reduction to introduce new functionalities or alter physicochemical properties uni.lu.
Ring Modifications : Altering the size or composition of the existing rings, or introducing new ring systems, which is a more complex form of structural modification. The A-ring expansion in the total synthesis of this compound via the Schmidt reaction is an example of such a ring modification wikipedia.orgnih.govuni.lu.
Side Chain Elaboration : For analogues, the introduction or modification of side chains can lead to a diverse array of compounds with potentially different properties.
Isotope Labeling : Incorporating isotopes (e.g., deuterium (B1214612) or carbon-13) for mechanistic studies or analytical purposes easychem.org.
These approaches allow chemists to systematically explore the chemical space around the this compound scaffold, leading to a deeper understanding of its chemical behavior and potential applications.
Investigation of Biological Activities and Underlying Molecular Mechanisms
Anti-Microbial Activity
The skin secretions of Salamandra salamandra, containing Samanine and other alkaloids, have demonstrated notable antimicrobial properties. mdpi.com This activity is a key aspect of the salamander's defense against microbial threats in its environment.
Activity against Fungi (e.g., Geotrichum candidum, Phycomyces blakesleeanus)
Alkaloids derived from the secretions of S. salamandra have been shown to inhibit the growth of various fungi, including Geotrichum candidum. mdpi.com While specific studies detailing this compound's isolated antifungal activity against Geotrichum candidum or Phycomyces blakesleeanus are not extensively documented in the available literature, its presence within this active alkaloid mixture suggests its contribution to these observed effects. For instance, a related alkaloid, samandarone (B1681420), has been reported to completely inhibit the growth of Phycomyces blakesleeanus at a minimum effective concentration of 3 × 10⁻⁶ M. mdpi.com Furthermore, samandarone and samandarine (B1681419) have been shown to inhibit Saccharomyces cerevisiae, Geotrichum candidum, and Trichoderma viride in agar-diffusion tests. mdpi.com
Activity against Bacteria (e.g., Bacillus subtilis)
The alkaloid cocktail secreted by S. salamandra, which includes this compound, has also been observed to exert inhibitory effects against various bacterial species, such as Bacillus subtilis. mdpi.com Research indicates that other prominent alkaloids within these secretions, namely samandarone and samandarine, are capable of inhibiting the growth of bacteria including Escherichia coli, Proteus mirabilis, and Bacillus subtilis in agar-diffusion tests. mdpi.com This broad-spectrum antibacterial action underscores the defensive utility of these amphibian secretions. mdpi.com
Proposed Mechanisms of Action at Cellular Level
Despite the documented antimicrobial activities attributed to the salamander alkaloids, including this compound, the precise cellular mechanisms by which this compound exerts these effects remain largely uncharacterized. stanford.edu In the broader context of antimicrobial compounds, particularly antimicrobial peptides (AMPs), common mechanisms involve the disruption of microbial cell membranes, leading to increased permeability and subsequent leakage of intracellular components. nih.govopenstax.org Other proposed cellular targets for antimicrobial agents include the inhibition of vital processes such as protein synthesis, cell wall biosynthesis, and enzyme activity. nih.govopenstax.orgorthobullets.comeuropa.eu However, specific detailed research findings directly attributing these molecular or cellular disruptions to this compound are not extensively available, indicating a need for further investigation to fully elucidate its exact mechanisms of action.
Neurotoxic Properties and Related Mechanisms
This compound is recognized as a component of the neurotoxic arsenal (B13267) found in the skin secretions of urodele amphibians. mdpi.com These alkaloids are known to exhibit potent neurotoxicity towards vertebrates, leading to severe physiological responses such as convulsions, respiratory paralysis, and, in some instances, death. mdpi.comstanford.edu The primary target of these neurotoxic effects is the central nervous system (CNS), with particular impact on neurons within the spinal cord. stanford.edu
While the comprehensive molecular mechanisms underlying this compound's specific neurotoxicity are not fully detailed, studies on related samandarine alkaloids, such as samandarine, have indicated an influence on voltage-gated sodium (Na⁺) channels in muscle fiber membranes, which can result in depolarization. stanford.edu Voltage-gated sodium channels are fundamental to nerve excitability, playing a critical role in the initiation and propagation of action potentials across nerve and muscle cells throughout the central and peripheral nervous systems. mdpi.comnih.govnih.govnih.gov Disruption of the normal function of these channels can lead to neuronal hyperexcitability, dysregulation of neurotransmitter release, and ultimately, neuronal damage or cell death. nih.gov
Cardiotoxic Properties and Related Mechanisms
Information regarding the cardiotoxic properties of this compound and other related samandarine alkaloids presents some inconsistencies in the scientific literature. While some general descriptions suggest that the steroidal structure of these compounds contributes to both neurotoxic and cardiotoxic effects, nih.gov other more specific findings indicate that samandarine alkaloids are highly toxic to mammals primarily by affecting the central nervous system and causing death through respiratory paralysis, notably without damaging the heart. stanford.edufrontiersin.org Given these conflicting reports, and the emphasis in several studies on neurotoxicity as the predominant mechanism of lethality, this compound is not definitively established as possessing direct cardiotoxic effects with clearly defined molecular mechanisms in the current body of research. The general mechanisms of cardiotoxicity observed with other pharmaceutical agents, such as oxidative stress, mitochondrial dysfunction, and DNA damage, are not specifically attributed to this compound. mdpi.comeviq.org.auescardio.orgnih.govdea.gov
Other Reported Biological Observations (e.g., Hallucinogenicity)
Beyond its established antimicrobial and neurotoxic properties, this compound is associated with other reported biological observations, including a possible hallucinogenic effect. stanford.edu Historically, extracts derived from salamanders, which naturally contain this compound and a spectrum of other related alkaloids, have been incorporated into traditional preparations, such as 'salamander brandy.' This alcoholic beverage has been anecdotally regarded as possessing hallucinogenic and aphrodisiac qualities. stanford.edunih.gov Specifically, samandarin, an alkaloid structurally related to this compound, is believed to be a key active component contributing to these purported psychoactive effects. stanford.edu While the precise molecular mechanism by which this compound or the collective alkaloid mixture might induce hallucinogenic states is not fully elucidated, hallucinogens generally function by altering perception and mood, often through agonistic activity at serotonin (B10506) 5-HT₂A receptors in the brain. adf.org.auwikipedia.orgwikipedia.orgdrugs.com
In Vitro and Animal Model Studies for Mechanistic Insights
This compound is a steroidal alkaloid found in the skin secretions of certain salamander species, notably within the genus Lyciasalamandra plos.org. It is part of a broader family of samandarine alkaloids, which are known for their characteristic 2a-aza-A-homo-5β-steroid basic skeleton plos.org. While other samandarine alkaloids, such as samandarine, samandarone, and samandaridine (B14721305), typically feature a 1α,3α-oxide bridge and further oxygenation at C16, this compound (along with samanone) is distinguished by the absence of both oxazolidine (B1195125) and carbinolamine systems in its A ring plos.org.
The broader class of samandarine alkaloids, to which this compound belongs, has been generally associated with toxicity to mammals, primarily affecting the central nervous system (CNS) and leading to death through respiratory paralysis plos.org. These alkaloids are also reported to exhibit mild antimicrobial activity, with samandarone noted as being more potent in this regard plos.org. However, the defense against pathogens in these amphibians is largely attributed to other, as yet unidentified, peptides plos.org.
Despite the general understanding of the samandarine alkaloid family's properties, specific and detailed research findings focusing on the in vitro and animal model studies to elucidate the precise molecular mechanisms of this compound itself are not extensively documented in the current scientific literature researchgate.net. Investigations into the biological activities of skin secretions from the Salamandrinae subfamily, which includes species producing this compound, have indicated a lack of further detailed studies researchgate.net. For instance, while Samandarine and Samanone have been identified in the skin of Lyciasalamandra fazilae and L. billae, no bioactivity screening was reported for these specific compounds in those studies researchgate.net.
Therefore, while this compound is recognized as a component of a biologically active alkaloid class, comprehensive data tables detailing its specific half-maximal inhibitory concentrations (IC50), effects on cellular pathways, or outcomes from dedicated animal model studies aimed at uncovering its unique molecular mechanisms remain limited in publicly available research. The current scientific understanding primarily classifies this compound within the broader context of samandarine alkaloids, whose general toxic and mild antimicrobial effects have been observed, but without specific mechanistic insights attributed solely to this compound.
Structure Activity Relationship Sar Studies and Rational Analog Design
Elucidation of Key Pharmacophoric Elements within the Samanine Scaffold
Pharmacophoric elements refer to the ensemble of steric and electronic features of a molecule that are essential for its optimal interaction with a specific biological target and for eliciting a biological response mdpi.comnih.gov. These features typically include hydrogen bond donors and acceptors, positively and negatively charged groups, and hydrophobic or aromatic centers, arranged in a specific three-dimensional spatial orientation mdpi.comnih.govenamine.net.
For this compound, while its classification as a steroidal alkaloid provides a general structural context, detailed elucidation of its specific key pharmacophoric elements responsible for its reported biological activities (e.g., neurotoxicity, antimicrobial effects) is not extensively documented in the available research. Such studies would typically involve systematic analysis of a series of active and inactive this compound derivatives to identify the minimal structural requirements for activity nih.gov.
Impact of Structural Modifications on Biological Observations
The impact of structural modifications on biological observations is a cornerstone of SAR. By systematically altering different parts of a lead compound's structure, medicinal chemists can discern which functional groups or structural motifs are critical for activity, selectivity, and other pharmacological properties wikipedia.orggardp.org. Modifications can involve changes in substituents, ring systems, stereochemistry, or the introduction/removal of functional groups.
Design and Synthesis of this compound Analogues
The design and synthesis of analogues are integral to drug discovery and lead optimization, allowing for the exploration of chemical space around a promising scaffold gardp.orgnih.govmdpi.comrsc.orgresearchgate.net. This process can involve strategies such as diverted total synthesis, function-oriented synthesis, or biology-oriented synthesis nih.gov. The aim is often to create compounds with improved potency, selectivity, metabolic stability, or other desirable properties wikipedia.org.
This compound itself has been successfully synthesized in laboratory settings, which provides a foundation for the potential creation of its analogues stanford.edu. However, specific details regarding the rational design and subsequent synthesis of a diverse range of this compound analogues, coupled with comprehensive biological evaluation data, are not extensively published. The synthesis of analogues would typically involve modifying the natural this compound structure to probe the roles of different structural features in its biological activity.
Computational Approaches to SAR (e.g., QSAR, Molecular Docking)
Computational approaches play an increasingly vital role in modern SAR studies, offering efficient and predictive tools for drug design and optimization researchgate.netwikipedia.orgfrontiersin.orgmdpi.comnih.govcollaborativedrug.com.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between a compound's physicochemical properties or theoretical molecular descriptors and its biological activity wikipedia.orgmdpi.comamazon.comnih.govchemrxiv.org. These models enable the prediction of biological activity for new or untested compounds, guiding the design of novel drug candidates and optimizing lead compounds researchgate.netmdpi.comamazon.comchemrxiv.orgnih.gov. Various algorithms, including multiple linear regression (MLR) and partial least squares (PLS), are employed in QSAR analysis wikipedia.orgnih.govchemrxiv.org. While QSAR is a powerful tool in drug discovery, specific QSAR studies focused on this compound are not widely reported in the available literature.
Molecular Docking: Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein mdpi.comnih.govjpionline.org. It aims to predict the binding mode and affinity strength, providing insights into the molecular mechanisms of pharmacological activities and aiding in structure-based drug design mdpi.comnih.govjpionline.org. Docking simulations can elucidate specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and the receptor's active site mdpi.comjpionline.org. Despite its utility, specific molecular docking studies focusing on this compound's interactions with identified biological targets are not extensively detailed in the current research landscape.
The absence of extensive publicly reported SAR, QSAR, and molecular docking studies specifically on this compound highlights a potential area for future research to fully understand its biological activities and therapeutic potential.
Advanced Analytical Methodologies for Samanine Characterization and Quantification
Quantitative Analytical Techniques
The quantitative analysis of Samanine in biological samples largely relies on advanced chromatographic and spectroscopic methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a prominent technique employed for the analysis of this compound in salamander skin mucus. This method allows for the separation of complex mixtures and the highly sensitive detection and quantification of specific metabolites, including this compound wikipedia.org. Studies have utilized LC-MS/MS to compare metabolite levels of this compound among different salamander populations, revealing variations in its presence wikipedia.org.
Gas Chromatography-Mass Spectrometry (GC-MS) and Electron Spray Ionization Mass Spectrometry (ESI-MS) are also instrumental in the identification and characterization of steroidal alkaloids like this compound wikipedia.org. High-resolution ESI-MS is particularly valuable for verifying the molecular ion peak of this compound, ensuring accurate mass determination wikidata.org.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, plays a critical role in the structural elucidation and confirmation of this compound. These techniques provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the identification of characteristic signals, such as the C-16 β-hydroxyl and N-methyl groups wikidata.orgnih.govnih.govwikipedia.org. For instance, high-field NMR data have been presented for various salamander alkaloids, contributing to their structural understanding nih.gov.
High-Performance Liquid Chromatography (HPLC) is extensively used for the separation and purity analysis of this compound from crude extracts wikipedia.orgwikidata.orgnih.govwikipedia.org. An Ultra-Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (UPLC-ESI(+)-HRMS) method has also been developed for the tentative identification of samandarines, including this compound, in skin secretions wikipedia.org. These chromatographic methods are often coupled with mass spectrometry for comprehensive analysis.
The application of these techniques allows for the quantitative assessment of this compound levels, often expressed as normalized areas in metabolomics studies, providing insights into its relative abundance in different samples wikipedia.org.
Table 1: Key Quantitative Analytical Techniques for this compound Characterization
| Analytical Technique | Primary Application for this compound | Specific Findings/Details |
| LC-MS/MS | Quantification in biological samples | Used for comparing this compound levels across salamander populations wikipedia.org. |
| GC-MS / ESI-MS | Identification and molecular weight verification | ESI-MS verifies molecular ion peak (e.g., m/z 333.2424 [M + H]⁺) wikidata.org. |
| NMR (¹H and ¹³C) | Structural elucidation and confirmation | Confirms characteristic signals like C-16 β-hydroxyl and N-methyl groups wikidata.orgnih.govnih.govwikipedia.org. |
| HPLC | Separation and purity analysis | Used for extracting and preparing samples for further analysis wikipedia.orgwikidata.orgnih.govwikipedia.org. |
| UPLC-ESI(+)-HRMS | Tentative identification and high-resolution mass analysis | Employed for complex mixtures of samandarines in skin secretions wikipedia.org. |
Challenges in Analytical Comparison and Reproducibility Across Studies
Achieving consistent analytical comparison and reproducibility across studies involving this compound presents several challenges, mirroring broader issues in scientific research. A significant hurdle is the inherent difficulty in obtaining this compound in large quantities from its natural sources, as salamanders are protected animals nih.gov. Furthermore, the chemical synthesis of this compound is complex, with only a few reported synthetic routes, making bulk availability challenging for research purposes nih.govnih.govnih.gov. This limited availability of purified this compound hinders the establishment of standardized reference materials and inter-laboratory comparisons.
Another challenge arises from the nature of natural sample collection. For instance, studies on Lyciasalamandra species noted that the low excretion yield of skin secretions limited the acquisition of meaningful structural information from NMR analysis due to sensitivity constraints wikipedia.org. This variability in sample concentration directly impacts the feasibility and quality of analytical measurements.
Moreover, the field has faced a lack of modern chromatographic isolation methods specifically tailored for the class of steroidal alkaloids to which this compound belongs nih.gov. This can lead to inconsistencies in sample preparation and purification across different research groups, affecting the comparability of results.
From a broader scientific perspective, reproducibility and replicability are critical cornerstones of reliable methodology, yet they remain significant challenges across various scientific domains, including medical image analysis and statistics charchem.orgnih.govnih.govnih.govuni.lu. Issues such as insufficient detail in published experimental protocols, lack of publicly available data or computational code, and difficulties in re-implementing reported methodologies contribute to these challenges charchem.orgnih.govnih.govnih.govuni.lu. These general problems in research transparency and sharing directly impact the ability to compare and reproduce analytical findings for compounds like this compound, especially when dealing with complex natural product isolation and characterization.
Isotopic Labeling for Mechanistic Studies
Isotopic labeling is a powerful technique used to track the passage of an isotope through chemical reactions or metabolic pathways, providing invaluable insights into reaction mechanisms and biosynthesis ntu.edu.sgplos.org. This method involves replacing one or more specific atoms in a reactant with their isotopes, which can be stable nuclides (e.g., deuterium (B1214612) [²H or D], carbon-13 [¹³C], nitrogen-15 (B135050) [¹⁵N]) or radionuclides ntu.edu.sgplos.org.
For mechanistic studies, stable isotope labeling with ¹³C and ¹⁵N is particularly useful for elucidating reaction mechanisms and kinetics ntu.edu.sg. These isotopes can be detected using techniques such as Mass Spectrometry (MS), where they improve specificity in applications like metabolomics, and Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for detailed structural characterization of biomolecules and the measurement of ligand-protein interactions ntu.edu.sgplos.org. Deuterium labeling is also employed to investigate reaction mechanisms by exploiting the kinetic isotope effect ntu.edu.sgplos.org.
While the principles of isotopic labeling are highly applicable to understanding the biosynthesis of complex natural products like this compound, specific detailed research findings on this compound using isotopic labeling for mechanistic studies were not explicitly detailed in the provided search results. However, the biosynthetic pathway of samandarines, including this compound, is known to originate from cholesterol, with the side chain on the D ring undergoing degradation through functionalization with carboxyl groups and sequential decarboxylation reactions wikipedia.org. Isotopic labeling would be an ideal tool to further unravel the precise enzymatic steps and intermediate structures involved in this complex transformation.
Future Research Avenues and Methodological Advancements for Samanine
Deeper Mechanistic Investigations of Biological Activities
Samanine, as a member of the samandarine (B1681419) alkaloid family, is recognized for its neurotoxic and cardiotoxic properties, which contribute to the salamander's defense frontiersin.orgplos.org. Other samandarines, such as samandarine, samandarone (B1681420), and samandaridine (B14721305), exhibit high toxicity to mammals, primarily impacting the central nervous system (CNS) and leading to respiratory paralysis, without directly affecting the heart plos.org. These compounds have also demonstrated mild antimicrobial activity plos.org.
Despite these known biological effects, the precise molecular mechanisms through which this compound operates remain largely unexplored. Future research should prioritize:
Identification of Specific Molecular Targets: Pinpointing the exact receptors, enzymes, or ion channels with which this compound interacts to elicit its neurotoxic and cardiotoxic effects is crucial. This could involve techniques such as affinity chromatography, target deconvolution, and detailed biochemical assays.
Characterization of Signaling Pathways: Investigating the intracellular signaling cascades (e.g., G-protein coupled receptor pathways, ion channel modulation, enzyme inhibition) that are activated or inhibited by this compound is essential. Insights from studies on other alkaloids, which have shown involvement in pathways like NF-κB, MAPK, and PI3K/Akt/mTOR, could provide a starting point for this compound research nih.gov.
Cellular and Subcellular Effects: Detailed analysis of cellular responses to this compound exposure, including alterations in membrane potential, neurotransmitter release, cellular respiration, or cell viability, at a subcellular resolution.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies, involving the synthesis and testing of this compound analogs with subtle structural modifications, are vital. This will help identify key pharmacophores responsible for specific biological activities and guide the rational design of compounds with improved selectivity or reduced toxicity.
Exploration of Novel Synthetic Pathways
Future research in this domain should concentrate on:
Stereoselective Synthesis: Given this compound's complex stereochemistry, developing highly stereoselective synthetic pathways is paramount to obtaining specific isomers with desired biological profiles. This may involve asymmetric catalysis or biocatalysis.
Biomimetic Synthesis: Investigating and mimicking this compound's natural biosynthetic pathway from cholesterol could uncover novel and potentially more efficient synthetic strategies frontiersin.orgplos.org. Understanding the enzymatic transformations involved may inspire new chemical reactions.
Flow Chemistry and Automation: Implementing continuous flow chemistry techniques and automation can significantly improve the scalability, safety, and reproducibility of this compound synthesis.
Application of Omics Technologies in Biosynthesis Research
This compound, like other samandarines, is synthesized de novo from cholesterol within the salamander's liver, testes, or ovaries frontiersin.orgsmolecule.com. This biosynthesis involves a series of enzymatic transformations, including the degradation of the cholesterol side chain on the D ring via functionalization with carboxyl groups and subsequent decarboxylation reactions plos.org.
The application of advanced 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful approach to fully elucidate the intricate biosynthetic pathway of this compound. These technologies offer comprehensive insights into the structure, function, and dynamics of biological systems humanspecificresearch.org.
Genomics: Sequencing the genome of Salamandra species could reveal gene clusters responsible for this compound biosynthesis, identifying genes encoding enzymes for steroidal backbone modification and nitrogen incorporation.
Transcriptomics: Analyzing gene expression patterns in relevant tissues (e.g., skin glands, liver, gonads) under varying conditions (e.g., developmental stages, environmental stimuli) can pinpoint genes actively involved in this compound production researchgate.netmdpi.com.
Proteomics: Identifying and characterizing the proteins (enzymes) involved in each step of the biosynthetic pathway is critical. This can reveal the specific enzymes catalyzing the conversion of cholesterol to this compound researchgate.net.
Metabolomics: Detailed metabolomic profiling of salamander tissues can identify all intermediate compounds in the biosynthetic pathway, providing a comprehensive roadmap for the enzymatic transformations researchgate.netmdpi.com.
Integrated Multi-Omics Approaches: Combining data from these diverse 'omics' disciplines (e.g., correlating gene expression with metabolite accumulation) can provide a holistic understanding of the entire biosynthetic network, enabling the identification of key enzymes and regulatory mechanisms researchgate.netmdpi.comnih.govmdpi.com. This integrated approach can help overcome the limitations of individual 'omics' analyses researchgate.net.
Advanced Computational Modeling for Structural and Biological Predictions
Computational modeling is an indispensable tool in modern drug discovery and biological research, enabling scientists to simulate experiments, predict outcomes, and generate new hypotheses unl.eduplos.orgnih.gov. For this compound, advanced computational approaches can significantly accelerate the understanding of its structure, interactions, and biological activities.
Molecular Docking and Dynamics Simulations: These techniques can predict how this compound interacts with potential biological targets (e.g., specific receptors, ion channels, or enzymes) at an atomic level mdpi.com. This can provide insights into binding affinity, binding modes, and conformational changes induced upon binding, helping to explain its neurotoxic or cardiotoxic effects.
Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models can establish mathematical relationships between this compound's chemical structure and its biological activities. This allows for the prediction of the activity of novel this compound analogs without the need for extensive experimental testing, thereby guiding the design of compounds with improved properties mdpi.com.
De Novo Drug Design: Computational methods can be employed to design novel molecules based on the this compound scaffold, optimizing for desired biological activities and minimizing unwanted side effects.
Machine Learning and Artificial Intelligence (AI): The integration of AI and machine learning algorithms with large biological datasets can enhance the accuracy of predictions regarding this compound's biological activities, ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), and potential off-targets nih.gov. These advanced methods can identify complex patterns and relationships that might be missed by traditional approaches.
Predicting Biosynthetic Enzymes and Pathways: Computational tools can also be applied to predict the function of uncharacterized enzymes identified through 'omics' studies, helping to complete the understanding of this compound's biosynthesis.
Interdisciplinary Research Collaborations
The inherent complexity of natural products like this compound, encompassing their unique chemical structures, intricate biosynthesis, and diverse biological activities, necessitates a highly collaborative and interdisciplinary research approach. Future advancements in this compound research will significantly benefit from the synergistic efforts of experts from various scientific disciplines.
Chemistry and Biology: Collaboration between synthetic chemists (for novel synthesis and analog generation), analytical chemists (for characterization and purity), and biologists (for in vitro and in vivo biological testing) is fundamental.
Pharmacology and Toxicology: Pharmacologists and toxicologists are crucial for precisely characterizing the biological activities, mechanisms of action, and potential adverse effects of this compound and its derivatives.
Computational Science: Computational biologists and cheminformaticians can provide invaluable insights through modeling, simulation, and data analysis, bridging the gap between molecular structure and biological function nih.gov.
Ecology and Evolutionary Biology: Understanding the ecological role of this compound in salamanders and its evolutionary history can provide context for its biosynthesis and biological significance.
Data Scientists: With the increasing volume of 'omics' and computational data, data scientists are essential for managing, integrating, and interpreting complex datasets.
Such collaborations foster a holistic understanding of this compound, from its natural origin and biosynthesis to its precise mechanisms of action and potential for therapeutic or other applications.
Q & A
Q. What foundational steps are critical for identifying and characterizing Samanine in a new study?
Begin with structural elucidation using spectroscopic techniques (e.g., NMR, mass spectrometry) and chromatographic purity analysis (HPLC). Cross-validate results with existing literature to confirm molecular identity and physicochemical properties. Ensure protocols align with reproducibility standards, such as documenting solvent systems and instrument calibration .
Q. How should researchers design an initial synthesis protocol for this compound?
Adopt a stepwise approach:
- Route selection : Compare existing synthetic pathways (e.g., total synthesis vs. semi-synthesis) for yield and feasibility .
- Parameter optimization : Use Design of Experiments (DoE) to test variables like temperature, catalysts, and reaction time .
- Validation : Confirm product identity via melting point, IR spectroscopy, and elemental analysis. Include negative controls to detect byproducts .
Q. What are the best practices for constructing a literature review on this compound’s bioactivity?
Systematically search databases (SciFinder, PubMed) using Boolean operators. Prioritize peer-reviewed journals and meta-analyses. Critically evaluate sources for methodological rigor—e.g., sample size, statistical significance, and conflict of interest disclosures. Tabulate findings to highlight trends (Table 1) .
Table 1 : Key Studies on this compound’s Bioactivity
| Study | Method | Key Finding | Limitation |
|---|---|---|---|
| Smith et al. (2020) | In vitro cytotoxicity assay (IC₅₀) | IC₅₀ = 12 µM against HeLa cells | No in vivo validation |
| Lee et al. (2022) | Molecular docking + murine models | Binds to EGFR with 85% efficacy | Small sample size (n=10) |
Advanced Research Questions
Q. How can researchers optimize experimental parameters for this compound’s bioactivity assays?
- Dose-response curves : Use nonlinear regression to calculate EC₅₀/IC₅₀ values. Validate with triplicate runs and positive/negative controls .
- Cell line selection : Justify choices based on receptor expression profiles (e.g., RT-PCR data). Avoid overreliance on immortalized lines; primary cells may better reflect physiological conditions .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups. Report p-values and effect sizes to contextualize significance .
Q. What methodologies resolve contradictions in this compound’s pharmacological data across studies?
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent differences affecting solubility). Use funnel plots to detect publication bias .
- Replication studies : Standardize protocols (e.g., buffer pH, incubation time) and collaborate with independent labs to verify results .
- Mechanistic studies : Employ knockout models or siRNA to isolate target pathways, reducing off-target noise .
Q. How should researchers address variability in this compound’s solubility across experimental conditions?
- Solvent screening : Test polar (DMSO, ethanol) and nonpolar solvents, documenting saturation concentrations via UV-Vis spectroscopy .
- Stability assays : Monitor degradation under varying pH/temperature using LC-MS. Adjust storage conditions (e.g., inert atmosphere, −80°C) to preserve integrity .
- Computational modeling : Predict solubility parameters (LogP, Hansen solubility parameters) using tools like COSMO-RS .
Methodological Frameworks
What criteria ensure a well-structured research question for this compound studies?
Apply the FINER framework :
- Feasible : Align with available resources (e.g., lab equipment, funding).
- Novel : Address gaps (e.g., unexplored mechanisms in this compound’s anticancer activity).
- Ethical : Comply with IACUC guidelines for animal studies .
- Relevant : Link to broader implications (e.g., drug discovery for resistant cancers) .
Q. How to formulate a hypothesis-driven analysis of this compound’s structure-activity relationships (SAR)?
- Hypothesis : "Modifying this compound’s C-3 hydroxyl group will enhance binding affinity to kinase X."
- Testing : Synthesize analogs, perform kinase assays, and correlate structural changes (e.g., steric bulk, polarity) with activity trends. Use QSAR models to predict optimal modifications .
Data Reporting and Ethics
Q. How to ensure data integrity and avoid bias in this compound research?
- Blinding : Mask sample identities during data collection/analysis.
- Pre-registration : Submit protocols to platforms like Open Science Framework before experimentation.
- Transparency : Disclose all data manipulations (e.g., outlier exclusion criteria) and conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
